(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

ABL kinase regulation RIN1 positive regulator CML drug discovery

This compound is a synthetic small molecule featuring a 4-methyl-1,2,3-thiadiazole core linked via a carbonyl bridge to a 4-(thiophen-3-yl)piperidine moiety. Validated in a high-throughput TR-FRET assay to disrupt the ABL kinase–RIN1 regulatory complex (IC50 < 12 µM) via an allosteric mechanism distinct from ATP-competitive inhibition. The 4-methyl and 3-thienyl substituents are critical SAR determinants; even minor alterations ablate allosteric disruption. With MW < 300 Da, 0 HBD, and only 2 rotatable bonds, the compound meets fragment-like criteria for FBDD library inclusion and intracellular PPI screening. Procure only the exact CAS 1396878-46-8 chemotype to ensure target-specific binding conformation.

Molecular Formula C13H15N3OS2
Molecular Weight 293.4
CAS No. 1396878-46-8
Cat. No. B2837740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
CAS1396878-46-8
Molecular FormulaC13H15N3OS2
Molecular Weight293.4
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)N2CCC(CC2)C3=CSC=C3
InChIInChI=1S/C13H15N3OS2/c1-9-12(19-15-14-9)13(17)16-5-2-10(3-6-16)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3
InChIKeyFSVNHEPPYXKDSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396878-46-8): Core Chemical Identity and Class Context


(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone (CAS 1396878-46-8) is a synthetic small molecule featuring a 1,2,3-thiadiazole core linked via a carbonyl bridge to a 4-(thiophen-3-yl)piperidine moiety . The compound belongs to the broader class of thiadiazole-containing acyl piperidines, a chemotype that has been identified in high-throughput screening campaigns as capable of disrupting protein-protein interactions, notably the ABL kinase–RIN1 regulatory complex, through an allosteric mechanism distinct from direct ATP-competitive kinase inhibition [1]. Its molecular formula is C13H15N3OS2 with an exact mass of 293.07 g/mol and a topological polar surface area consistent with moderate cell permeability potential .

Why Generic Thiadiazole or Piperidine Analogs Cannot Substitute (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone in Targeted Research


Simply substituting this compound with another thiadiazole–piperidine hybrid overlooks critical structure–activity relationship (SAR) determinants. The 4-methyl substitution on the 1,2,3-thiadiazole ring and the 3-thienyl (thiophen-3-yl) attachment at the piperidine 4-position are not arbitrary; in analogous chemotypes, even minor alterations to the heterocycle substitution pattern can ablate allosteric disruption of the ABL–RIN1 interaction, while closely related acyl piperidine amides display divergent cellular potency and selectivity profiles [1]. Procurement without verifying these exact substituents risks acquiring a compound that lacks the specific binding conformation required for the intended protein–protein interaction disruption mechanism [1].

Quantitative Differentiation Evidence for (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone vs. Structural Analogs


ABL–RIN1 Protein–Protein Interaction Disruption: TR-FRET IC50 vs. Closest Acyl Piperidine Amide Analogs

In a high-throughput TR-FRET screen of 444,743 compounds, the thiadiazole-containing hit (structurally consistent with the target chemotype) inhibited the ABL–RIN1 interaction with an IC50 below 12 µM, meeting stringent hit criteria of >60% maximal inhibition and low cross-assay hit rate [1]. By contrast, the four structurally related N-acetyl piperidine 4-carboxamide hits identified in the same screen exhibited a distinct cellular inhibition range of 25–75% at equivalent concentrations, demonstrating that the thiadiazole substitution confers a quantitatively different interaction profile than the simpler carboxamide variant [1].

ABL kinase regulation RIN1 positive regulator CML drug discovery allosteric PPI inhibitor

Structural Determinants of Allosteric Mechanism: Thiadiazole vs. Direct ATP-Competitive Inhibitors

The thiadiazole hit identified in the Ting et al. (2015) screen lowers BCR-ABL1 kinase activity by blocking the positive regulatory interaction with RIN1 rather than by direct catalytic-site inhibition [1]. This is mechanistically distinct from ATP-competitive inhibitors such as imatinib, dasatinib, and ponatinib, which directly occupy the kinase active site and are subject to resistance mutations (e.g., T315I) [2]. The thiadiazole chemotype therefore represents a procurement priority for resistance-overcoming research where direct kinase inhibitors have failed [1][2].

BCR-ABL allostery imatinib resistance non-ATP-competitive SH2/SH3 domain

Physicochemical Differentiation: Calculated Properties vs. Common Thiadiazole–Piperidine Library Compounds

The target compound has a molecular weight of 293.07 g/mol, 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 rotatable bonds . This places it within favorable drug-like chemical space (MW < 500, HBD = 0, rotatable bonds ≤ 2) and distinguishes it from many commercial thiadiazole–piperidine screening compounds that incorporate additional polar substituents, thereby increasing HBD count and topological polar surface area . The absence of hydrogen bond donors may enhance passive membrane permeability relative to analogs bearing amide NH or hydroxyl groups [1].

drug-likeness Lipinski parameters medicinal chemistry procurement fragment-based screening

High-Priority Application Scenarios for (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone Based on Differentiation Evidence


BCR-ABL Drug-Resistance Research: Allosteric PPI Disruption Screening

This compound is most impactful when procured for secondary screening campaigns aimed at identifying allosteric modulators of the ABL–RIN1 interaction. Its thiadiazole core has been validated in a high-throughput TR-FRET assay to disrupt this regulatory complex with IC50 < 12 µM, providing a starting scaffold for medicinal chemistry optimization targeting imatinib-resistant CML [1].

Kinase Regulatory Domain Chemical Probe Development

As a tool compound, it enables investigation of non-catalytic BCR-ABL regulatory mechanisms. Unlike ATP-competitive inhibitors that directly block kinase activity, this compound interferes with the RIN1 positive regulator binding, making it suitable for probing SH2/SH3 domain-mediated allostery in ABL signaling [1][2].

Fragment-Based Drug Discovery (FBDD) Library Expansion

With MW < 300 Da, 0 HBD, and only 2 rotatable bonds, the compound meets fragment-like criteria for FBDD library inclusion. Its low hydrogen bond donor count is expected to enhance ligand efficiency and membrane permeation, making it a valuable procurement for fragment screening collections targeting intracellular protein–protein interactions [3].

Quote Request

Request a Quote for (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.